molecular formula C21H30N6O2 B12390460 Jmjd3/hdac-IN-1

Jmjd3/hdac-IN-1

Cat. No.: B12390460
M. Wt: 398.5 g/mol
InChI Key: CIZIYDVXUWAXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jmjd3/hdac-IN-1: is a dual inhibitor targeting both Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylase (HDAC1). This compound promotes hypermethylation of histone H3K27 and hyperacetylation of H3K9, leading to the induction of apoptosis through the cleavage of caspase-7 and PARP. It has shown effectiveness in inhibiting cancer cell cloning, migration, and invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jmjd3/hdac-IN-1 involves the design and synthesis of pyrimidine base hydroxamic acid derivatives. The specific synthetic route and reaction conditions are detailed in the study by Li et al., which includes the use of various reagents and catalysts to achieve the desired dual inhibition properties .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions: Jmjd3/hdac-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .

Scientific Research Applications

Chemistry: In chemistry, Jmjd3/hdac-IN-1 is used as a tool compound to study the inhibition of JMJD3 and HDAC1. It helps researchers understand the role of these enzymes in various biochemical processes .

Biology: In biology, the compound is used to investigate the epigenetic regulation of gene expression. It has been shown to promote hypermethylation and hyperacetylation of histones, leading to changes in gene expression patterns .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis and inhibit cancer cell migration and invasion makes it a promising candidate for further development .

Industry: In the industry, the compound is used for research and development purposes.

Mechanism of Action

Jmjd3/hdac-IN-1 exerts its effects by targeting JMJD3 and HDAC1. JMJD3 is a histone demethylase that removes methyl groups from histone H3K27, while HDAC1 is a histone deacetylase that removes acetyl groups from histone H3K9. By inhibiting these enzymes, this compound promotes hypermethylation and hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This results in the induction of apoptosis through the cleavage of caspase-7 and PARP .

Comparison with Similar Compounds

Uniqueness: Jmjd3/hdac-IN-1 is unique in its dual inhibition of both JMJD3 and HDAC1. This dual targeting approach enhances its effectiveness in promoting hypermethylation and hyperacetylation of histones, leading to significant changes in gene expression and induction of apoptosis. This makes it a valuable tool for studying epigenetic regulation and a promising candidate for cancer therapy .

Biological Activity

JMJD3/HDAC-IN-1, also known as compound A5b, is a dual inhibitor that targets the Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylases (HDACs). This compound has garnered attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

JMJD3 is a histone demethylase that primarily catalyzes the removal of methyl groups from lysine 27 of histone H3 (H3K27me3), a modification associated with gene repression. By inhibiting JMJD3, this compound can potentially enhance the expression of tumor suppressor genes and modulate inflammatory responses. Concurrently, HDAC inhibition leads to increased acetylation of histones, promoting a more relaxed chromatin structure conducive to gene transcription.

Key Features

  • Targets : JMJD3 and HDAC1 (IC50 = 16 nM) .
  • Biological Pathways : Involves regulation of NF-κB signaling and modulation of inflammatory gene expression .

Biological Effects

The biological activity of this compound has been studied across various models, demonstrating its effects on cell proliferation, apoptosis, and inflammation.

Table 1: Summary of Biological Effects

Effect Description Reference
Cell Proliferation Inhibits proliferation in cancer cell lines through modulation of gene expression.
Apoptosis Induces apoptosis in various cancer types by affecting HDAC activity and histone modifications.
Inflammation Ameliorates inflammation in models such as mastitis by regulating NF-κB pathway activity.
Gene Expression Enhances expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have illustrated the efficacy of this compound in different contexts:

  • Cancer Models :
    • In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers such as cleaved caspase-3 .
    • In xenograft models, administration of this compound resulted in reduced tumor growth and enhanced survival rates compared to control groups .
  • Inflammatory Conditions :
    • A study investigating the effects on lipopolysaccharide-induced inflammation showed that this compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in mastitis models, indicating its potential for treating inflammatory diseases .

Properties

Molecular Formula

C21H30N6O2

Molecular Weight

398.5 g/mol

IUPAC Name

6-[[6-(azepan-1-yl)-2-pyridin-2-ylpyrimidin-4-yl]amino]-N-hydroxyhexanamide

InChI

InChI=1S/C21H30N6O2/c28-20(26-29)11-4-3-6-13-23-18-16-19(27-14-8-1-2-9-15-27)25-21(24-18)17-10-5-7-12-22-17/h5,7,10,12,16,29H,1-4,6,8-9,11,13-15H2,(H,26,28)(H,23,24,25)

InChI Key

CIZIYDVXUWAXOP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)NCCCCCC(=O)NO)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.